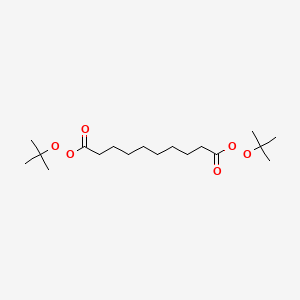
Di-tert-butyl bisperoxysebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl bisperoxysebacate is an organic peroxide compound known for its stability and utility in various chemical processes. It is characterized by the presence of two tert-butyl peroxy groups attached to a sebacic acid backbone. This compound is often used as a radical initiator in polymerization reactions and as a cross-linking agent in the production of various polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl bisperoxysebacate typically involves the reaction of sebacic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sebacic Acid+2Tert-butyl hydroperoxide→Di-tert-butyl bisperoxysebacate+2Water
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and removal of by-products, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl bisperoxysebacate primarily undergoes homolytic cleavage of the peroxide bonds, leading to the formation of free radicals. These radicals can participate in various reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and sebacic acid.
Substitution: The peroxide groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as copper(II) acetate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized organic compounds and water.
Reduction: Products include tert-butyl alcohol and sebacic acid.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Di-tert-butyl bisperoxysebacate has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is explored for its potential in drug delivery systems due to its ability to generate radicals that can modify drug molecules.
Industry: It is used in the production of cross-linked polymers, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of di-tert-butyl bisperoxysebacate involves the homolytic cleavage of the peroxide bonds to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The radicals can also participate in oxidation and reduction reactions, modifying the chemical structure of substrates.
Comparison with Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
Tert-butyl hydroperoxide: A simpler peroxide used in similar applications but with different reactivity.
Benzoyl peroxide: Commonly used in polymerization and as an acne treatment due to its radical-generating ability.
Uniqueness: Di-tert-butyl bisperoxysebacate is unique due to its dual peroxide groups attached to a sebacic acid backbone, providing enhanced stability and reactivity compared to simpler peroxides. This makes it particularly useful in applications requiring controlled radical generation and cross-linking.
Properties
CAS No. |
22537-96-8 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ditert-butyl decanediperoxoate |
InChI |
InChI=1S/C18H34O6/c1-17(2,3)23-21-15(19)13-11-9-7-8-10-12-14-16(20)22-24-18(4,5)6/h7-14H2,1-6H3 |
InChI Key |
SKHDZVWVWFGQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCCCCCCCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















